1-(4-dodecylphenyl)ethanone

Description

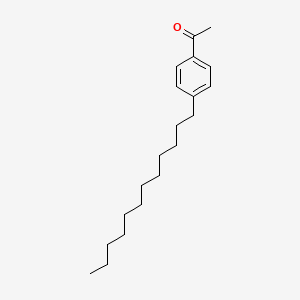

1-(4-Dodecylphenyl)ethanone is an acetophenone derivative characterized by a dodecyl (12-carbon alkyl) chain at the para position of the phenyl ring (molecular formula: C₂₀H₃₂O, molecular weight: 288.47 g/mol). Its structure combines the aromatic ketone core with a long hydrophobic chain, conferring unique physicochemical properties such as high lipophilicity, which may influence applications in surfactants, organic synthesis intermediates, or drug delivery systems.

Properties

CAS No. |

6313-88-8 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

1-(4-dodecylphenyl)ethanone |

InChI |

InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3 |

InChI Key |

BHNXFIZZDLESSJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |

Other CAS No. |

6313-88-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Reactants: Dodecylbenzene and acetyl chloride.

Catalyst: Aluminum chloride (AlCl₃).

Solvent: Anhydrous dichloromethane.

Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Reactors: Continuous flow reactors.

Catalyst Regeneration: Aluminum chloride is regenerated and reused.

Purification: The product is purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: 4-dodecylbenzoic acid.

Reduction: 1-(4-dodecylphenyl)ethanol.

Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).

Scientific Research Applications

1-(4-dodecylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:

Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.

Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.

Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Alkyl-Substituted Ethanones

Alkyl-substituted ethanones vary in chain length and branching, significantly impacting their physical and biological properties:

Key Observations :

- Branching : Linear chains (e.g., dodecyl) may pack less efficiently than branched groups (e.g., tert-butyl), affecting crystallization and melting points.

Comparison with Halogenated and Hydroxylated Ethanones

Halogen and hydroxyl substituents alter electronic properties and bioactivity:

Key Observations :

- Halogens : Chlorine atoms (e.g., in ) increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors.

- Hydroxyl Groups : Polar hydroxyl moieties (e.g., ) improve water solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-glucosidase) or antioxidant activity.

Key Observations :

- Antimicrobial Activity: Quinoline-linked ethanones () show enhanced antibacterial effects due to aromatic conjugation.

- Enzyme Inhibition : Hydroxyl-rich derivatives () exhibit higher α-glucosidase or reductase activity, while morpholine groups () enable kinase inhibition.

Key Observations :

- Long-Chain Synthesis : Dodecyl groups may require rigorous purification due to high hydrophobicity.

- Metal Complexation: Ethanones with chelating groups (e.g., hydroxyquinoline in ) form stable complexes with enhanced bioactivity.

Key Observations :

- Long Alkyl Chains : May pose bioaccumulation risks, necessitating environmental impact studies.

- Halogens : Require disposal protocols to prevent persistent organic pollution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.